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GLYCINE-N-FMOC (13C2)

Cat. No.: B1580107
M. Wt: 299.29
Attention: For research use only. Not for human or veterinary use.
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Description

The Fmoc Protecting Group Strategy in Peptide Synthesis

The chemical synthesis of peptides, the building blocks of proteins, is a cornerstone of chemical biology. Solid-Phase Peptide Synthesis (SPPS) is the most common method, and the choice of protecting groups is critical for its success. springernature.comnih.gov The fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the standard for modern SPPS. nih.govsemanticscholar.org

The success of SPPS relies on the concept of "orthogonal protection," where different protecting groups can be removed under distinct chemical conditions without affecting others. peptide.com The most widely used orthogonal strategy combines the base-labile Fmoc group for temporary protection of the α-amino group of the amino acid with acid-labile tert-butyl (tBu)-based groups for permanent protection of reactive side chains. peptide.comiris-biotech.de

The synthesis cycle involves:

Removal of the Fmoc group from the resin-bound amino acid using a base, typically piperidine (B6355638). iris-biotech.de

Coupling of the next Fmoc-protected amino acid to the newly exposed amine.

This cycle is repeated until the desired peptide sequence is assembled.

Finally, all the acid-labile side-chain protecting groups and the linker to the solid support are cleaved simultaneously using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de

This orthogonality ensures that the side-chain protecting groups remain intact throughout the iterative coupling and deprotection steps, preventing unwanted side reactions. nih.govpeptide.com

The Fmoc/tBu strategy has largely superseded the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy due to several key advantages. americanpeptidesociety.orgiris-biotech.de The mild basic conditions used for Fmoc removal are compatible with a wide range of sensitive and modified amino acids, including those with post-translational modifications like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions required in Boc chemistry. nih.govsemanticscholar.org

This compatibility makes Fmoc-SPPS the method of choice for synthesizing complex peptide targets, such as long peptides, cyclic peptides, and peptides incorporating unnatural or isotopically labeled amino acids. nih.goviris-biotech.denih.gov The ease of automation and the ability to monitor the synthesis in real-time by detecting the released Fmoc group have further solidified its dominance in both academic research and industrial production. nih.govsemanticscholar.org

StrategyNα-ProtectionSide-Chain ProtectionDeprotection ConditionsKey Advantages
Fmoc/tBu Fmoc (Base-labile)tBu-based (Acid-labile)Mild base (piperidine) for Nα; Strong acid (TFA) for final cleavage. iris-biotech.deOrthogonal, mild conditions, suitable for complex and modified peptides. nih.govpeptide.com
Boc/Bzl Boc (Acid-labile)Benzyl-based (Strong acid-labile)Moderate acid (TFA) for Nα; Strong acid (HF) for final cleavage. americanpeptidesociety.orgHistorically significant, still used for specific applications.

GLYCINE-N-FMOC (13C2) as a Core Research Reagent

The convergence of stable isotope labeling and Fmoc-based peptide synthesis is embodied in reagents like GLYCINE-N-FMOC (¹³C₂). This compound is an Fmoc-protected glycine (B1666218) molecule where both carbon atoms of the glycine backbone are the stable isotope ¹³C. isotope.com Some variants are also available with ¹⁵N labeling. isotope.comsigmaaldrich.com

This specific isotopic labeling pattern makes it an invaluable tool for a variety of research applications. When incorporated into a peptide via Fmoc-SPPS, the ¹³C₂-glycine residue serves as a highly specific probe. In mass spectrometry-based proteomics, peptides containing this labeled glycine can be used as internal standards for precise quantification of proteins. nih.gov In NMR spectroscopy, the ¹³C labels provide unique signals that can be used to study protein structure, dynamics, and interactions with other molecules. The Fmoc group ensures its seamless integration into standard automated peptide synthesis protocols. qyaobio.com The synthesis of such labeled Fmoc-amino acids can be achieved through various methods, including those amenable to microwave assistance for improved efficiency. researchgate.netnih.gov

The availability of isotopically labeled building blocks like GLYCINE-N-FMOC (¹³C₂) is crucial for advancing our understanding of biological systems, enabling researchers to construct precisely labeled biomolecules for sophisticated analytical studies. cd-bioparticles.commedchemexpress.com

Unique Contributions of Isotopically Labeled Glycine Derivatives in Research

Isotopically labeled glycine derivatives, particularly those enriched with carbon-13 (¹³C), have become indispensable tools across various scientific disciplines. The simplest amino acid, glycine, plays a crucial role in the synthesis of essential biomolecules such as proteins, purines, and creatine. ontosight.ai By introducing ¹³C-labeled glycine into biological systems, researchers can effectively trace the metabolic fates of these molecules. ontosight.ai

One of the primary applications of labeled glycine is in metabolic studies. ontosight.ai For instance, [1-¹³C]glycine has been instrumental in measuring DNA synthesis rates by tracing its incorporation into purines. nih.gov This method offers a non-radioactive and highly sensitive alternative to traditional techniques. nih.gov Furthermore, studies utilizing ¹³C-labeled glycine have provided significant insights into amino acid metabolism and its connection to various health conditions, including metabolic disorders. ontosight.ai The ability to safely assess metabolic processes in vivo is critical for the development of personalized nutrition and therapeutic strategies. ontosight.ai

In the field of proteomics and structural biology, isotopically labeled glycine is used in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). isotope.com The incorporation of ¹³C-labeled glycine into proteins enhances the sensitivity and resolution of NMR spectra, facilitating detailed studies of protein structure, folding, and protein-ligand interactions. ukisotope.com This is particularly valuable for understanding the mechanisms of complex biological processes at a molecular level.

**1.3.2. Scope of Academic Research Applications Utilizing Glycine-N-Fmoc (¹³C₂) **

The compound Glycine-N-Fmoc (¹³C₂) specifically combines the advantages of Fmoc protection with ¹³C isotopic labeling, making it a highly versatile reagent in chemical biology research. The Fmoc group serves as a temporary protecting group for the amino functionality of glycine, allowing for its controlled incorporation into a growing peptide chain during solid-phase peptide synthesis. Once the desired peptide sequence is assembled, the Fmoc group can be readily removed to allow for further reactions.

The primary application of Glycine-N-Fmoc (¹³C₂) is in the synthesis of isotopically labeled peptides. medchemexpress.eu These labeled peptides are crucial for a wide range of research applications, including:

Quantitative Proteomics: Labeled peptides synthesized with Glycine-N-Fmoc (¹³C₂) serve as internal standards in mass spectrometry-based protein quantification. isotope.com This allows for the precise measurement of protein abundance in complex biological samples.

Biomolecular NMR: The incorporation of ¹³C₂-glycine into peptides and proteins is a key strategy in biomolecular NMR studies. isotope.comisotope.com The ¹³C labels act as spectroscopic probes, providing detailed information about the structure, dynamics, and interactions of these biomolecules.

Metabolic Flux Analysis: By introducing peptides containing ¹³C₂-glycine into cellular systems, researchers can trace the metabolic pathways and fluxes of glycine and its downstream products. mdpi.comnih.gov This is essential for understanding cellular metabolism in both normal and disease states.

Structural Biology: Labeled peptides are used to investigate the three-dimensional structures of protein-peptide complexes. This knowledge is fundamental for understanding biological recognition events and for the rational design of new therapeutic agents.

The following interactive table summarizes key research findings where isotopically labeled glycine has been instrumental:

Research AreaKey FindingsIsotopic Label UsedAnalytical Technique(s)
DNA SynthesisEnabled the measurement of DNA synthesis rates through the incorporation of the label into purines. nih.gov[1-¹³C]glycineHPLC/CRI/IRMS
Protein Expression OptimizationOptimized the expression of a human serine/threonine kinase in insect cells for structural studies. ukisotope.com¹⁵N/¹³C-labeled glycineNot specified
Photorespiratory MetabolismTraced the metabolic fate of photorespiratory intermediates like glycine and serine in plants. mdpi.com¹³CO₂NMR, LC-MS
One-Carbon MetabolismInvestigated the contribution of glycine cleavage system-derived one-carbon units to nucleotide and amino acid biosynthesis. mdpi.com[2-¹³C]glycineNot specified
Cancer MetabolismAnalyzed glucose-derived amino acids involved in one-carbon metabolism in cancer cells. nih.gov[U-¹³C₆]glucoseGC-MS
Obesity and MetabolismFound that de novo glycine synthesis is reduced in adults with morbid obesity and increases after bariatric surgery. frontiersin.org[¹³C₂]glycineNot specified

Properties

Molecular Weight

299.29

Purity

98%

Origin of Product

United States

Advanced Synthetic Methodologies for Glycine N Fmoc 13c2 and Its Derivatives

Chemo-Enzymatic and Chemical Synthesis Pathways for Isotopic Incorporation

The synthesis of isotopically labeled amino acids such as GLYCINE-N-FMOC (13C2) requires precise and efficient methods for introducing the heavy isotopes. Both chemical and chemo-enzymatic strategies are employed to achieve high levels of isotopic enrichment.

Directed Isotopic Enrichment Strategies for Glycine-13C2,15N

The foundational step in synthesizing GLYCINE-N-FMOC (13C2) is the production of the isotopically labeled glycine (B1666218) itself. Achieving dual labeling with both ¹³C and ¹⁵N (Glycine-13C2,15N) is often desired for enhanced sensitivity and resolution in mass spectrometry and NMR studies.

Chemical Synthesis:

A common chemical route for producing ¹⁵N-labeled glycine involves the amination of a haloacid, such as chloroacetic acid, using labeled aqueous ammonia (B1221849) (¹⁵NH₃). scielo.br This method's efficiency is highly dependent on the recovery of the expensive labeled ammonia. scielo.br For the incorporation of ¹³C, precursors already containing the carbon isotopes are typically used. For instance, [1-¹³C]glycine can be used in studies tracking DNA synthesis rates. acs.org The synthesis of doubly labeled glycine ([1,2-¹³C₂]glycine) can be achieved through more complex multi-step chemical pathways. nih.gov

Chemo-Enzymatic Synthesis:

Chemo-enzymatic methods offer a powerful alternative, often providing higher stereoselectivity and yields under milder conditions. These approaches combine chemical synthesis steps with enzymatic reactions. For example, enzymes can be used for the stereospecific amination of a ¹³C-labeled keto-acid precursor to yield the desired L-amino acid. tandfonline.comresearchgate.net The use of enzymes like tryptophanase can facilitate isotopic exchange at specific positions. d-nb.info While direct enzymatic synthesis of doubly labeled glycine is less commonly detailed, the principles of using labeled precursors in enzymatic reactions are well-established. tandfonline.commdpi.com For instance, labeled serine, derived from 5,10-methylenetetrahydrofolic acid and glycine, can be a precursor for acetyl-CoA, demonstrating the interconnectedness of metabolic pathways that can be exploited for labeling. rsc.org

Key starting materials for these syntheses include:

Labeled PrecursorIsotopesSynthetic Approach
[¹⁵N]Ammonia¹⁵NChemical (Amination of haloacids) scielo.br
[1-¹³C]Glycine¹³CUsed in further biological or chemical synthesis acs.org
[2-¹³C]Glycine¹³CUsed in further biological or chemical synthesis nih.gov
¹³C-labeled 2-oxoglutaric acids¹³CChemo-enzymatic (Enantioselective enzymatic conversion) researchgate.net

Integration of Fmoc Protection during Labeled Glycine Synthesis

Once the isotopically labeled glycine is synthesized, the N-terminal amino group must be protected to make it suitable for peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in SPPS.

The protection step involves reacting the labeled glycine with Fmoc-chloride (Fmoc-Cl) in the presence of a base. This reaction is typically carried out in a solvent mixture like dioxane and aqueous sodium carbonate. To prevent racemization, the reaction is often conducted under anhydrous conditions at low temperatures (0–4°C). The resulting Fmoc-Gly-OH-¹³C₂,¹⁵N is then purified using techniques like reverse-phase HPLC or flash chromatography to achieve high purity.

Derivatization and Coupling in Solid-Phase Peptide Synthesis (SPPS)

GLYCINE-N-FMOC (13C2) is a valuable building block in SPPS, allowing for the site-specific incorporation of an isotopic label into a peptide sequence. This enables detailed structural and quantitative analysis of the resulting peptide or protein.

Optimized Coupling Conditions for Labeled Amino Acid Building Blocks

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® to enhance reactivity and suppress racemization. bachem.com For isotopically labeled amino acids, which are often expensive, coupling conditions are optimized to use a minimal excess of the labeled building block. shoko-sc.co.jpnih.gov For example, a special coupling cycle with increased coupling time might be used for labeled residues. shoko-sc.co.jp The choice of base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also critical, with weaker bases like sym-collidine being recommended in cases with a high risk of racemization. bachem.com

bachem.com
Common Coupling Reagents and Additives in SPPS
Reagent/AdditiveFunctionReference
DIC (N,N'-diisopropylcarbodiimide)Coupling Reagent
DCC (N,N'-dicyclohexylcarbodiimide)Coupling Reagent
Generated code

Strategies for Fmoc Deprotection in Sensitive Peptide Sequences

The removal of the Fmoc group (deprotection) to expose the amine for the next coupling step is a critical part of the SPPS cycle. The standard method uses a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.de However, for sensitive peptide sequences, this can lead to side reactions. acs.org

Challenges in Fmoc deprotection include:

Aggregation: In long peptides, aggregation can slow down the deprotection process. peptide.com

Side Reactions: The basic conditions of piperidine treatment can cause issues like aspartimide formation in sequences containing aspartic acid. peptide.com For peptides with reactive electrophilic groups, the piperidine itself can act as a nucleophile, leading to unwanted byproducts. acs.org

Alternative deprotection strategies for sensitive sequences include:

Alternative Bases: Using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-methylpiperidine (B120128) can be beneficial. iris-biotech.de

Modified Conditions: For some sequences, extended treatment with piperazine (B1678402) has been explored. researchgate.net

Acidic Hydrogenolysis: A novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been reported, which is particularly useful for complex peptides with reactive groups that are incompatible with traditional basic deprotection. acs.org

Prevention of Racemization and Undesired Side Reactions during Peptide Elongation

Maintaining the stereochemical integrity of the amino acids during peptide synthesis is paramount. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation and coupling steps, particularly for sensitive amino acids like histidine and cysteine. peptide.comnih.govacs.org

Strategies to prevent racemization include:

Use of Additives: The addition of HOBt or its derivatives to the coupling reaction is a standard practice to suppress racemization. bachem.compeptide.com

Careful Choice of Coupling Reagents: The extent of racemization can depend on the coupling reagent used. nih.gov

Optimized Activation: Pre-activation conditions of the Fmoc-amino acid are critical. Intensive pre-activation can increase racemization. acs.org

Protecting Groups: Using specific side-chain protecting groups on amino acids prone to side reactions, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group to prevent aspartimide formation, can be effective. peptide.com

Undesired side reactions during peptide elongation can also compromise the purity of the final product. These can include the formation of deletion sequences due to incomplete coupling or deprotection. Solid-state NMR studies have shown that peptides can adopt secondary structures like β-sheets on the resin during synthesis, which can hinder coupling efficiency. nih.gov Careful monitoring and optimization of each step in the SPPS cycle are therefore essential for the successful synthesis of high-purity, isotopically labeled peptides.

Purification and Quality Control of Labeled Building Blocks

The synthesis of isotopically labeled compounds such as GLYCINE-N-FMOC (¹³C₂) necessitates rigorous purification and quality control measures. These steps are critical to ensure that the final product meets the high standards of chemical and isotopic purity required for its applications in fields like peptide synthesis, proteomics, and biomolecular Nuclear Magnetic Resonance (NMR). isotope.comsigmaaldrich.com The subsequent sections detail the advanced analytical techniques employed to certify the quality of these labeled building blocks.

Achieving exceptional chemical purity is paramount for labeled amino acids to prevent interference in sensitive downstream applications. High-Performance Liquid Chromatography (HPLC) and flash chromatography are the predominant techniques used for the purification and purity assessment of GLYCINE-N-FMOC (¹³C₂).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful purification technique that separates components of a mixture with high resolution. For GLYCINE-N-FMOC (¹³C₂), reverse-phase HPLC (RP-HPLC) is often employed. In this method, the crude product is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The 9-fluorenylmethyloxycarbonyl (Fmoc) group imparts significant hydrophobicity, allowing for effective separation from more polar impurities. The eluate is monitored by an ultraviolet (UV) detector, typically at 265 nm, which is a characteristic absorbance wavelength for the Fmoc group. rsc.org This process is capable of removing starting materials, reagents, and side-products, consistently achieving a chemical purity of greater than 99%.

Flash Chromatography: On a larger, preparative scale, flash column chromatography is a rapid and efficient method for purifying GLYCINE-N-FMOC (¹³C₂). rsc.org This technique uses a silica (B1680970) gel stationary phase and a solvent gradient of increasing polarity to elute the components. rsc.org While generally providing lower resolution than HPLC, it is an effective primary purification step to remove the bulk of impurities after the synthesis, before a final polishing step with HPLC if necessary. rsc.org

The selection between HPLC and flash chromatography often depends on the scale of the synthesis and the required final purity, with both methods being integral to producing high-quality GLYCINE-N-FMOC (¹³C₂).

Table 1: Chromatographic Purification and Purity Assessment of GLYCINE-N-FMOC (¹³C₂)

Technique Principle Typical Stationary Phase Detection Method Achievable Purity Reference
Reverse-Phase HPLC Separation based on hydrophobicity. C18 Silica UV Absorbance (265 nm) >99% rsc.org

| Flash Chromatography | Rapid separation based on polarity. | Silica Gel (e.g., 60 F254) | Thin-Layer Chromatography (TLC), UV light | Preparative Scale Purification | rsc.org |

Following purification, spectroscopic methods are essential to confirm the chemical identity, structural integrity, and, most importantly, the isotopic enrichment of GLYCINE-N-FMOC (¹³C₂).

Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for validating isotopically labeled compounds. It directly measures the mass-to-charge ratio of ions, allowing for precise confirmation of molecular weight and isotopic incorporation. For GLYCINE-N-FMOC (¹³C₂), the introduction of two ¹³C atoms results in a predictable mass shift of M+2 compared to its unlabeled counterpart. sigmaaldrich.com High-resolution mass spectrometry can confirm the elemental composition and the successful incorporation of the heavy isotopes. Furthermore, techniques like isotope ratio mass spectrometry (IRMS) are used to precisely quantify the level of isotopic enrichment, which for GLYCINE-N-FMOC (¹³C₂) is typically specified to be between 97% and 99%. sigmaaldrich.comshoko-sc.co.jpisotope.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for verifying the chemical structure and integrity of GLYCINE-N-FMOC (¹³C₂). ¹H NMR confirms the presence and connectivity of protons in the molecule, ensuring the Fmoc protecting group and the glycine backbone are intact. ¹³C NMR is particularly crucial for this labeled compound. The spectrum will show distinct signals for the two enriched carbon atoms of the glycine moiety, confirming their location within the molecule. The presence of these specific ¹³C signals, coupled with the absence of significant impurity peaks, validates the chemical purity and structural integrity of the final product, making it suitable for use in demanding applications like biomolecular NMR studies. sigmaaldrich.comisotope.com

Table 2: Spectroscopic Validation Data for GLYCINE-N-FMOC (¹³C₂)

Technique Parameter Measured Typical Findings for GLYCINE-N-FMOC (¹³C₂) Reference
Mass Spectrometry (MS) Molecular Weight 299.29 g/mol sigmaaldrich.com
Isotopic Enrichment 97-99 atom % ¹³C sigmaaldrich.comisotope.com
Mass Shift M+2 compared to unlabeled compound sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Chemical Structure Confirms the integrity of the Fmoc-glycine structure.
Isotopic Labeling ¹³C NMR shows distinct signals for the labeled carbon atoms.

Applications in Advanced Spectroscopic Characterization of Biomolecules

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides atomic-level information about the structure and dynamics of molecules in solution and in the solid state. The incorporation of ¹³C labels from Glycine-N-Fmoc (¹³C₂) into peptides and proteins offers numerous advantages for NMR studies.

Enhancement of NMR Sensitivity and Resolution via Isotopic Enrichment

The primary benefit of using Glycine-N-Fmoc (¹³C₂) is the significant enhancement of NMR sensitivity and resolution. The natural abundance of the NMR-active ¹³C isotope is only about 1.1%, making it difficult to detect in complex biomolecules. By synthetically incorporating glycine (B1666218) residues with two ¹³C atoms, the signal strength from these specific sites is dramatically increased. This isotopic enrichment allows for the acquisition of high-quality NMR data in a shorter amount of time and on smaller sample quantities.

Multi-Dimensional NMR Techniques for Labeled Peptides and Proteins (e.g., HSQC, HMBC)

The ¹³C labels introduced via Glycine-N-Fmoc (¹³C₂) are instrumental in multi-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. These techniques are essential for assigning chemical shifts to specific atoms within a protein and for determining its three-dimensional structure.

An HSQC experiment correlates the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C. hmdb.caresearchgate.net In a peptide labeled with ¹³C₂-glycine, the HSQC spectrum will show strong cross-peaks corresponding to the glycine's alpha-carbons and their attached protons. This allows for the unambiguous identification and assignment of glycine residues within the protein's NMR spectrum. nih.gov HMBC, on the other hand, detects correlations between nuclei that are separated by two or three bonds, providing valuable information about the connectivity of different parts of the molecule.

These multi-dimensional techniques, empowered by isotopic labeling, are fundamental for tracing the backbone of a protein and determining its secondary and tertiary structure.

Solid-State NMR (SSNMR) for Structural Studies of Large Biomacromolecules and Membrane Proteins

Solid-state NMR (SSNMR) is a powerful technique for studying the structure and dynamics of molecules that are not amenable to traditional solution NMR or X-ray crystallography, such as large protein aggregates, amyloid fibrils, and membrane proteins. nih.govbohrium.com The incorporation of ¹³C labels from Glycine-N-Fmoc (¹³C₂) is particularly advantageous in SSNMR. nih.govescholarship.orgacs.orgresearchgate.net

In SSNMR, isotopic labeling helps to overcome the challenges of broad spectral lines and low sensitivity that are inherent to solid samples. meihonglab.com By selectively labeling glycine residues, researchers can simplify the crowded spectra of large biomacromolecules and focus on specific regions of interest. meihonglab.comnih.gov This approach has been successfully used to study the structure of membrane proteins in their native lipid bilayer environment, providing insights into their function and interaction with the cell membrane. nih.govnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are often employed in these studies to enhance the signal of the less abundant ¹³C nuclei. escholarship.orgblogspot.com

TechniqueApplication with ¹³C₂-Glycine LabelingKey Benefit
HSQC Assigning resonances of glycine α-carbons and protons.Unambiguous identification of glycine residues in complex spectra. nih.gov
HMBC Probing connectivities between glycine and neighboring residues.Provides through-bond information for sequential assignment and structural analysis.
SSNMR (CP/MAS) Structural analysis of membrane proteins and large aggregates.Simplifies spectra and enhances sensitivity for non-crystalline samples. meihonglab.comescholarship.org

Probing Protein Dynamics and Conformational Changes

Proteins are not static entities; their function is often intrinsically linked to their dynamic behavior and ability to undergo conformational changes. NMR spectroscopy, particularly when combined with isotopic labeling, is uniquely suited to study these dynamic processes over a wide range of timescales. nih.govnih.gov

By incorporating ¹³C₂-glycine at strategic locations within a protein, researchers can use NMR relaxation experiments to probe the motion of the protein backbone and side chains. nih.govresearchgate.netchemrxiv.orgutoronto.ca Glycine residues, due to their lack of a side chain, often exhibit greater flexibility than other amino acids and can be sensitive reporters of local and global protein dynamics.

NMR relaxation dispersion experiments on ¹³C-labeled samples can provide detailed information about conformational exchange processes that occur on the microsecond to millisecond timescale. utoronto.ca These motions are often critical for enzyme catalysis, ligand binding, and protein folding. The insights gained from these studies are crucial for understanding the relationship between protein structure, dynamics, and function.

Elucidating Protein-Ligand Interactions and Protein Folding Mechanisms

Understanding how proteins interact with other molecules and how they fold into their functional three-dimensional structures are fundamental questions in biochemistry. Isotopic labeling with compounds like Glycine-N-Fmoc (¹³C₂) provides a powerful handle for NMR studies aimed at addressing these questions.

When a ¹³C-labeled protein binds to a ligand, changes in the chemical shifts and relaxation properties of the labeled glycine residues can be monitored by NMR. These changes, known as chemical shift perturbations, can be used to map the ligand-binding site on the protein surface and to determine the affinity of the interaction.

Similarly, the process of protein folding can be followed in real-time using NMR. By monitoring the NMR signals of ¹³C-labeled glycine residues as a protein folds, researchers can gain insights into the formation of secondary and tertiary structures and identify transient intermediates that may be difficult to capture with other techniques.

Development of New NMR Pulse Sequences and Methodologies

The availability of isotopically labeled compounds like ¹³C₂-glycine has spurred the development of new and more sophisticated NMR pulse sequences and experimental methodologies. researchgate.net These advancements are aimed at further improving the sensitivity and resolution of NMR experiments, extending the size limits of proteins that can be studied, and extracting more detailed information about their structure and dynamics.

For example, new pulse sequences have been designed to specifically edit for signals from ¹³C-labeled glycine residues, effectively filtering out the signals from all other amino acids. This approach dramatically simplifies the NMR spectrum and allows researchers to focus on the behavior of specific glycine probes within a large protein. The development of such isotope-filtered and isotope-edited experiments continues to push the boundaries of what is possible with biomolecular NMR.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone of proteomics and metabolomics, and the use of stable isotope-labeled compounds like GLYCINE-N-FMOC (¹³C₂) has revolutionized quantitative and qualitative analyses.

Quantitative Proteomics and SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for accurate protein quantification. nih.govnih.gov In a typical SILAC experiment, two populations of cells are cultured in media containing either the natural "light" amino acids or "heavy" stable isotope-labeled amino acids. nih.gov While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, the methodology can be adapted for other amino acids, including glycine, for specific research questions.

Following several cell divisions to ensure complete incorporation of the labeled amino acids into the proteome, the cell populations are combined, and the proteins are extracted and digested. nih.gov The resulting peptide mixtures are then analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the direct comparison of their relative abundance, providing a quantitative measure of protein expression levels between the two cell populations. nih.gov

While direct metabolic labeling with GLYCINE-N-FMOC (¹³C₂) is not the standard SILAC approach due to the protective Fmoc group, peptides synthesized with this compound are invaluable as internal standards for the absolute quantification of proteins in SILAC-based experiments.

Illustrative Data for SILAC Application:

Protein IDPeptide SequenceLight/Heavy RatioRegulation
P12345VDGGVOK2.1Upregulated
Q67890FAGGAEK0.45Downregulated
R24680LIGGTNV1.0Unchanged
G indicates the position of the ¹³C₂-labeled Glycine. This table illustrates typical data output from a SILAC experiment where peptides containing the labeled glycine are quantified.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Research

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for determining the absolute concentration of an analyte in a sample. This technique involves the addition of a known amount of an isotopically labeled version of the analyte, which serves as an internal standard. Peptides synthesized using GLYCINE-N-FMOC (¹³C₂) are ideal for this purpose.

The isotopically labeled peptide standard is chemically identical to its natural counterpart but has a different mass due to the presence of the ¹³C isotopes. By adding a known quantity of the labeled peptide to a biological sample, and then analyzing the mixture by mass spectrometry, the ratio of the signal intensity of the natural peptide to the labeled peptide can be used to calculate the absolute concentration of the natural peptide with high precision.

Research Findings in IDMS:

A study focused on the absolute quantification of a specific biomarker peptide in human plasma could utilize a synthetic peptide containing ¹³C₂-glycine as an internal standard. The known concentration of the spiked-in standard allows for the precise determination of the endogenous peptide concentration, which is crucial for clinical diagnostics and biomarker validation.

Example of an IDMS Calibration Curve Data:

Concentration of Analyte (fmol/µL)Peak Area Ratio (Endogenous/Labeled)
10.11
50.52
101.05
252.58
505.15
This table represents the data used to generate a calibration curve for an IDMS experiment. The linear relationship between the concentration and the peak area ratio allows for the accurate quantification of the analyte in an unknown sample.

Analysis of Labeled Peptides and Metabolites in Complex Mixtures

Biological samples such as cell lysates, plasma, or tissue extracts are incredibly complex mixtures containing thousands of different molecules. Identifying and quantifying specific peptides and metabolites within these mixtures presents a significant analytical challenge. Stable isotope-labeled compounds, including peptides synthesized with GLYCINE-N-FMOC (¹³C₂), are instrumental in overcoming these challenges.

When a ¹³C₂-glycine labeled peptide is introduced into a complex mixture, it serves as a distinct marker that can be easily identified by the mass spectrometer due to its unique mass. This allows for the confident identification and quantification of the corresponding endogenous peptide, even at low concentrations, by filtering out the background noise from other components in the mixture. This approach is particularly valuable in metabolomics for tracing the metabolic fate of glycine and in proteomics for monitoring the levels of specific proteins.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Tracer Studies

High-resolution mass spectrometry provides the capability to resolve the fine isotopic structure of molecules, offering a wealth of information for tracer studies and the analysis of labeled compounds. nih.govnih.gov When a peptide incorporates GLYCINE-N-FMOC (¹³C₂), the resulting isotopic pattern in the mass spectrum is altered in a predictable manner.

High-resolution instruments can accurately measure the mass difference between the monoisotopic peak and the subsequent isotope peaks, allowing for the confirmation of the presence and extent of labeling. nih.gov In tracer studies, where cells or organisms are supplied with a ¹³C-labeled precursor, the analysis of the isotopic patterns of downstream metabolites and peptides can reveal the pathways through which the precursor is metabolized. For instance, the conversion of [¹⁵N, ¹³C₂]-Glycine to [¹⁵N, ¹³C₂]-Serine can be detected and quantified through high-resolution mass spectrometry, providing insights into metabolic flux. nih.gov

Isotopic Distribution of a Peptide Containing One ¹³C₂-Glycine:

IsotopologueRelative Abundance (Theoretical)Relative Abundance (Observed)
M+00%0.5%
M+10%1.2%
M+2100%100%
M+310.8%11.0%
M+40.6%0.7%
This table shows a simplified theoretical and an example of an observed isotopic distribution for a peptide containing one ¹³C₂-glycine residue. The dominant peak is at M+2, corresponding to the two ¹³C atoms.

Complementary Biophysical Spectroscopies

The utility of GLYCINE-N-FMOC (¹³C₂) extends beyond mass spectrometry, finding applications in other spectroscopic techniques that provide complementary information on biomolecular structure and function.

Integration with Electron Paramagnetic Resonance (EPR) for Structural and Mechanistic Insights

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of macromolecules. nih.govnih.govacs.org In the context of protein science, EPR is often used in conjunction with site-directed spin labeling, where a stable radical (spin label) is introduced at a specific site in the protein. nih.gov The EPR spectrum of the spin label is sensitive to its local environment, providing information on protein conformation and dynamics. nih.gov

While EPR directly probes the unpaired electron of the spin label, the integration of stable isotope labeling, such as the incorporation of ¹³C at specific sites, can provide additional structural restraints. The magnetic nucleus of ¹³C can interact with the electron spin of the nearby spin label, leading to detectable changes in the EPR signal. This interaction, known as hyperfine coupling, is distance-dependent and can be used to measure distances between the ¹³C-labeled site and the spin label.

By synthesizing a peptide with ¹³C₂-glycine and incorporating it into a larger protein, and then introducing a spin label at a known position, it is possible to obtain distance restraints that can be used to model the protein's three-dimensional structure. This approach is particularly valuable for studying large protein complexes and membrane proteins that are challenging to analyze by other structural biology techniques. nih.govacs.org

Integration of Glycine N Fmoc 13c2 in Metabolic and Biochemical Pathway Elucidation

Isotopic Tracing and Metabolic Flux Analysis (MFA)

Isotopic tracing with compounds like ¹³C₂-glycine is a cornerstone of metabolic flux analysis (MFA), a methodology used to quantify the rates of metabolic reactions within a biological network. springernature.comnih.gov By introducing the labeled glycine (B1666218) into a cellular or organismal system, researchers can track the incorporation of the ¹³C isotopes into various downstream metabolites, thereby mapping and quantifying the flow of atoms through metabolic pathways. nih.govresearchgate.netnih.gov

Tracing Carbon and Nitrogen Flow in Cellular and Organismal Systems

GLYCINE-N-FMOC (¹³C₂) is an invaluable tool for tracing the flow of carbon and, when combined with ¹⁵N labeling, nitrogen atoms through cellular and organismal systems. nih.gov Glycine is a central metabolite, participating in numerous anabolic and catabolic reactions. The ¹³C₂ label allows for the precise tracking of the carbon backbone of glycine as it is metabolized.

For instance, in studies of central carbon metabolism, ¹³C₂-glycine can be used to follow the carbons as they are incorporated into serine via the serine hydroxymethyltransferase (SHMT) pathway. researchgate.netnih.gov One carbon from glycine is transferred to a tetrahydrofolate (THF) carrier, while the other remains in the newly synthesized serine molecule. This allows for the quantification of the flux through this critical one-carbon metabolism pathway. nih.gov

Furthermore, the carbon atoms from glycine can be traced into purine (B94841) rings, glutathione, and other essential biomolecules. researchgate.netescholarship.orgyoutube.com In studies of photorespiration in plants, ¹³C-labeled glycine has been used to follow the flow of carbon through this metabolic pathway, providing insights into its efficiency and interaction with photosynthesis. anu.edu.au The ability to simultaneously trace nitrogen flow, by using [¹⁵N, ¹³C₂]-glycine, provides a more comprehensive picture of amino acid metabolism and its connections to nucleotide and other nitrogen-containing compound synthesis. scielo.brnih.gov

Quantitative Measurement of Metabolic Fluxes through Isotopomer Analysis

The quantitative power of using ¹³C₂-glycine lies in the analysis of mass isotopomer distributions (MIDs) of downstream metabolites. nih.gov Mass spectrometry is used to measure the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of a given metabolite. researchgate.net The specific pattern of ¹³C enrichment in these metabolites provides a wealth of information about the relative activities of different metabolic pathways.

For example, by analyzing the MIDs of serine, purines, and other glycine-derived compounds, researchers can construct detailed models of metabolic fluxes. nih.govvanderbilt.edu This allows for the determination of absolute reaction rates and provides a quantitative understanding of how metabolism is regulated under different physiological or pathological conditions. springernature.comnih.gov

Table 1: Illustrative Isotopomer Analysis in a Hypothetical Pathway

MetaboliteIsotopologueRelative Abundance (%)Inferred Pathway Activity
SerineM+020Contribution from unlabeled sources
M+130Flux through pathways incorporating a single ¹³C atom
M+250Direct synthesis from ¹³C₂-glycine via SHMT
PurineM+010Contribution from unlabeled sources
M+125Incorporation of one ¹³C atom from the one-carbon pool
M+265Direct incorporation of the ¹³C₂-glycine backbone

This table is for illustrative purposes and does not represent actual experimental data.

Investigating Amino Acid Metabolism and Intermediary Pathways

¹³C₂-glycine is particularly well-suited for investigating the intricacies of amino acid metabolism and its connections to other intermediary pathways. nih.gov Glycine is interconvertible with serine and threonine and is a precursor for the synthesis of other amino acids and vital compounds. youtube.comnih.gov

Studies using ¹³C-labeled glycine have provided quantitative data on the rates of glycine and serine interconversion, highlighting the dynamic nature of this metabolic node. researchgate.net Furthermore, by tracing the ¹³C label, researchers can investigate the contribution of glycine to the one-carbon pool, which is essential for the synthesis of nucleotides, methylation reactions, and the metabolism of other amino acids. nih.govescholarship.org These studies are crucial for understanding metabolic reprogramming in diseases such as cancer and metabolic syndrome, where alterations in amino acid metabolism are often observed. nih.govnih.gov

Studies of Protein Synthesis and Turnover Kinetics

The dynamics of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular health and function. liverpool.ac.uk Isotope labeling with amino acids, including ¹³C₂-glycine, provides a powerful method to measure the rates of protein synthesis and turnover in vivo and in vitro. springernature.comnih.govnih.gov

By introducing ¹³C₂-glycine into the cellular environment, the labeled amino acid is incorporated into newly synthesized proteins. nih.gov Over time, the enrichment of ¹³C in the protein pool can be measured by mass spectrometry. The rate of incorporation provides a direct measure of the fractional synthesis rate of the protein or proteome. nih.gov Conversely, the decay of the ¹³C label from the protein pool after a pulse of labeled glycine can be used to determine the rate of protein degradation. researchgate.net

These studies have been instrumental in understanding how protein turnover is regulated in response to various stimuli, such as nutritional changes, hormonal signals, and disease states. researchgate.net For example, research has shown that glycine can enhance protein synthesis and inhibit protein degradation in muscle cells. nih.gov

Elucidating Biochemical Mechanisms

Beyond tracing metabolic fluxes and protein turnover, isotopically labeled compounds like ¹³C₂-glycine are invaluable for elucidating the detailed mechanisms of biochemical reactions.

Enzyme Reaction Pathway Analysis and Mechanistic Studies

The use of isotopically labeled substrates can provide deep insights into the mechanisms of enzyme-catalyzed reactions. nih.gov By tracking the fate of the ¹³C atoms in the products of a reaction, researchers can deduce the stereochemistry and the sequence of bond-breaking and bond-forming events.

For example, in the study of enzymes that utilize glycine as a substrate, such as serine palmitoyltransferase, the use of isotopically labeled glycine can help to determine which C-H bonds are broken during the reaction and whether this step is rate-limiting. nih.gov This is achieved by measuring the kinetic isotope effect (KIE), which is the change in the reaction rate when an atom in the substrate is replaced by one of its heavier isotopes. A significant KIE indicates that the bond to the labeled atom is broken in the rate-determining step of the reaction. nih.gov Such mechanistic studies are crucial for understanding enzyme function and for the rational design of enzyme inhibitors.

Characterization of Novel Metabolic Transformations and Products

The utility of GLYCINE-N-FMOC (¹³C₂) in metabolic research is realized after the removal of the N-Fmoc protecting group, yielding ¹³C₂-labeled glycine. This isotopically labeled glycine serves as a powerful tracer to delineate metabolic pathways, identify novel transformations, and discover previously uncharacterized metabolic products. By tracking the incorporation of the ¹³C atoms into downstream metabolites, researchers can elucidate the intricate flow of carbon within cellular metabolism.

One of the primary metabolic hubs for glycine is the one-carbon (1C) metabolism pathway. The mitochondrial glycine cleavage system (GCS) is a key player in this network, catalyzing the degradation of glycine to carbon dioxide and ammonia (B1221849), while transferring the α-carbon of glycine to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This single carbon unit can then be utilized in various biosynthetic pathways.

Recent research utilizing [2-¹³C]glycine, which mirrors the labeling pattern of glycine derived from GLYCINE-N-FMOC (¹³C₂), has provided significant insights into the fate of the glycine-derived one-carbon unit. In a study conducted on human hepatoma cell lines, the ¹³C label from [2-¹³C]glycine was traced to several key metabolites, revealing the interconnectivity of mitochondrial and cytosolic metabolic pathways. escholarship.org

The ¹³C-labeled one-carbon unit, exported from the mitochondria as formate, was found to be incorporated into newly synthesized serine in the cytosol. This occurs via the action of cytosolic serine hydroxymethyl-transferase (cSHMT), which combines the labeled one-carbon unit with another molecule of glycine. The resulting serine was detected as an M+2 isotopologue, indicating the incorporation of two labeled carbons. escholarship.org

Furthermore, this labeled one-carbon unit was channeled into nucleotide biosynthesis. Specifically, the ¹³C label was detected in deoxythymidine (dTMP), a key component of DNA. The incorporation of the labeled carbon into dTMP results in an M+1 isotopologue. This transformation underscores the role of glycine in providing precursors for DNA synthesis. escholarship.org

The study also demonstrated the incorporation of the glycine-derived ¹³C into methionine. The labeled one-carbon unit is used to generate 5-methyl-THF, which then donates its methyl group for the synthesis of methionine from homocysteine. The resulting methionine was detected as an M+1 isotopologue. This finding highlights the contribution of glycine to the transmethylation pathway, which is crucial for a wide range of cellular processes, including DNA methylation and protein synthesis. escholarship.org

These findings are summarized in the interactive data table below, which details the novel metabolic products identified through the use of [2-¹³C]glycine as a tracer.

Metabolic ProductIsotopologue DetectedMetabolic PathwaySignificance
SerineM+2One-carbon metabolism (Cytosolic serine synthesis)Demonstrates the cytosolic utilization of mitochondrially-derived one-carbon units from glycine. escholarship.org
deoxythymidine (dTMP)M+1Nucleotide BiosynthesisHighlights the role of glycine as a precursor for DNA synthesis. escholarship.org
MethionineM+1Transmethylation PathwayIllustrates the contribution of glycine to the synthesis of the universal methyl donor, S-adenosylmethionine. escholarship.org

The elucidation of these metabolic transformations and the identification of the resulting labeled products provide a clearer picture of the intricate roles of glycine in cellular metabolism. The use of ¹³C₂-glycine as a tracer is instrumental in uncovering these connections, offering a dynamic view of metabolic fluxes that would not be apparent from static metabolite measurements alone. These detailed research findings underscore the importance of stable isotope tracing in the discovery and characterization of novel metabolic pathways.

Role in Advanced Research Tool Development

Synthesis of Labeled Peptides for Bioconjugation and Probe Design in Chemical Biology

The synthesis of peptides incorporating stable isotopes is a cornerstone of contemporary chemical biology, enabling the creation of powerful probes to investigate biological systems. Glycine-N-Fmoc (¹³C₂) is a key building block in this process, utilized in Solid Phase Peptide Synthesis (SPPS) to introduce isotopic labels at specific sites within a peptide sequence. biosyn.comcpcscientific.com This precise placement of ¹³C atoms allows researchers to track and quantify peptides and proteins in complex biological mixtures. jpt.com

The use of Fmoc-protected amino acids, such as Glycine-N-Fmoc (¹³C₂), is integral to the stepwise construction of these labeled peptides. biosyn.comchemimpex.com The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group provides stability during the synthesis process and can be readily removed to allow for the addition of the next amino acid in the sequence. This methodology facilitates the creation of a wide array of peptides designed for specific research applications.

Applications in Bioconjugation and Probe Design:

Tracking and Imaging: Peptides synthesized with Glycine-N-Fmoc (¹³C₂) can be used as tracers in metabolic studies or for imaging purposes in medical research, allowing for the visualization of their distribution and metabolism within an organism.

Protein-Ligand Interaction Studies: Labeled peptides are instrumental in studying the dynamics of protein-ligand binding. By monitoring the isotopic signal, researchers can gain insights into binding events and mechanisms.

Enzyme Mechanism Elucidation: The incorporation of stable isotopes helps in elucidating enzymatic mechanisms by allowing for the tracking of substrates and products through a reaction pathway.

The versatility of Glycine-N-Fmoc (¹³C₂) in peptide synthesis makes it an invaluable tool for developing custom probes tailored to specific biological questions. chemimpex.com

FeatureDescription
Synthesis Method Solid Phase Peptide Synthesis (SPPS)
Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)
Isotopic Label ¹³C
Key Advantage Precise, site-specific incorporation of labels
Applications Bioconjugation, chemical probes, metabolic tracers

Development of Internal Standards for Quantitative Research Assays (e.g., Mass Spectrometry Standards)

A significant application of Glycine-N-Fmoc (¹³C₂) is in the creation of stable isotope-labeled internal standards for quantitative mass spectrometry (MS). oup.comoup.comckisotopes.comisotope.com In quantitative proteomics, accurate measurement of protein and peptide abundance is crucial. Stable Isotope Dilution (SID) is a gold standard method that relies on the addition of a known quantity of a heavy-isotope-labeled analog of the analyte of interest at an early stage of sample preparation. biosynth.com

Peptides synthesized using Glycine-N-Fmoc (¹³C₂) serve as ideal internal standards because they are chemically identical to their endogenous, unlabeled counterparts but are distinguishable by mass spectrometry due to the mass shift introduced by the ¹³C isotopes. jpt.combiosynth.com This co-analysis of the labeled standard and the unlabeled analyte allows for highly accurate and precise quantification, as it corrects for variations in sample preparation, chromatographic separation, and instrument response. biosynth.comnih.gov

Key Characteristics of Glycine-N-Fmoc (¹³C₂)-Derived Internal Standards:

Chemical Identity: The labeled peptide standard behaves identically to the target analyte during extraction, digestion, and ionization. ckisotopes.com

Mass Difference: The ¹³C labels create a distinct mass difference, allowing for simultaneous detection and quantification of both the standard and the analyte by the mass spectrometer.

Reduced Variability: The use of these internal standards significantly minimizes errors associated with sample handling and instrument fluctuations, leading to more reliable and reproducible data. ckisotopes.comnih.gov

The absolute quantification (AQUA) method is a prominent example where stable isotope-labeled peptides, synthesized using precursors like Glycine-N-Fmoc (¹³C₂), are employed as internal standards to determine the absolute concentration of specific proteins and their post-translational modifications in complex mixtures. biosyn.com

ParameterBenefit of Using Glycine-N-Fmoc (¹³C₂)-Derived Standards
Accuracy High, due to correction for sample loss and ionization variability.
Precision Enhanced, by minimizing experimental fluctuations.
Reproducibility Improved, enabling reliable comparison across different experiments.
Quantification Method Enables absolute quantification (e.g., AQUA).

Facilitating Research in Structural Proteomics and Interactomics

Glycine-N-Fmoc (¹³C₂) is a valuable reagent in the fields of structural proteomics and interactomics, where the goal is to understand the three-dimensional structure of proteins and their interaction networks. oup.comresearchgate.net The incorporation of stable isotopes, such as ¹³C, into proteins is essential for various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. chempep.com

In NMR spectroscopy, isotopic labeling is crucial for studying the structure and dynamics of proteins. researchgate.net The introduction of ¹³C, often in combination with ¹⁵N, enhances the sensitivity and resolution of NMR experiments, facilitating the assignment of resonance signals and the determination of protein structures in solution. synthelis.com While uniform labeling is common, the use of labeled amino acids like Glycine-N-Fmoc (¹³C₂) allows for selective or site-specific labeling, which can simplify complex spectra and highlight specific regions of interest within a protein.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling strategy used in quantitative proteomics to study protein-protein interactions. researchgate.netnih.govckgas.com In a typical SILAC experiment, cells are grown in media where a standard amino acid is replaced by its heavy-isotope-labeled counterpart. This leads to the in vivo incorporation of the labeled amino acid into the entire proteome. researchgate.netnih.gov While Glycine-N-Fmoc (¹³C₂) is used for in vitro peptide synthesis, the principle of using isotopically labeled amino acids is central to these techniques that have revolutionized the study of protein interactomes.

The ability to synthesize peptides with specific isotopic labels using Glycine-N-Fmoc (¹³C₂) also aids in validating protein-protein interactions identified through other methods and in mapping the specific sites of interaction. nbinno.com

Research AreaApplication of ¹³C Labeling from Glycine-N-Fmoc (¹³C₂)
Structural Proteomics Enhances NMR spectroscopy for protein structure determination.
Interactomics Used to synthesize labeled peptides for validating protein-protein interactions.
Quantitative Proteomics Enables comparative analysis of protein abundance in different states (e.g., SILAC).

Future Directions and Emerging Research Avenues

Expansion of Isotopic Labeling Approaches into More Complex Biological Models and Systems

The landscape of biomedical research is rapidly evolving with the adoption of three-dimensional (3D) cell culture models, such as spheroids and organoids, which more accurately mimic the in vivo environment. nih.govcorning.com These models are becoming indispensable tools for studying tissue development, disease progression, and drug toxicity. corning.comyoutube.com Spheroids, which are aggregates of one or more cell types, and organoids, which are self-organizing 3D structures derived from stem cells that recapitulate organ-specific cell types and architecture, offer a more realistic context for metabolic studies. nih.govcorning.com

The application of stable isotope tracers, including ¹³C-labeled glycine (B1666218), to these complex systems allows for the investigation of metabolic fluxes in a setting that better reflects actual tissue physiology. researchgate.net For instance, researchers are using liver spheroids to test for potential drug-induced hepatotoxicity, as these models show greater sensitivity compared to traditional 2D cultures. corning.com By introducing GLYCINE-N-FMOC (¹³C₂) into these spheroid or organoid cultures, scientists can trace how glycine is utilized and metabolized, providing critical information on cellular function and dysfunction in a tissue-like context. researchgate.net This approach is particularly valuable for studying metabolic reprogramming in cancer, where spheroids are used to model tumor microenvironments, and for understanding metabolic diseases. While whole-mount imaging of these 3D structures can be challenging, protocols for creating formalin-fixed paraffin-embedded (FFPE) sections are being optimized to allow for detailed immunohistochemical analysis without being hindered by the limited penetration depth of antibodies. nih.gov

Methodological Advancements in High-Throughput Isotopic Labeling and Detection Techniques

The demand for analyzing a large number of samples in metabolomics and drug discovery has spurred significant advancements in high-throughput experimentation. researchgate.net This evolution is characterized by automation, miniaturization, and the development of faster, more sensitive analytical platforms capable of keeping pace with the increased rate of experimentation. researchgate.netnih.gov For isotopic labeling studies involving compounds like GLYCINE-N-FMOC (¹³C₂), these advancements are crucial for enabling large-scale screening and more complex experimental designs.

Automation in sample preparation and analysis is a key driver of this trend. youtube.com Robotic systems can handle the precise and repetitive tasks required for stable isotope labeling experiments, increasing reproducibility and throughput. youtube.com In detection, modern high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have become central tools. nih.govnih.gov Innovations in liquid chromatography-mass spectrometry (LC-MS) allow for the rapid separation and detection of labeled metabolites from complex biological samples. nih.gov Furthermore, specialized software tools are being developed to automate the processing of the vast datasets generated, efficiently filtering background signals and identifying metabolites based on their specific isotopic patterns. boku.ac.at

Technological AdvancementDescriptionImpact on Isotopic Labeling Studies
Automated Liquid HandlingRobotic systems for precise pipetting, dilution, and sample preparation.Increases throughput and reproducibility; reduces manual error in labeling experiments. youtube.com
High-Resolution Mass Spectrometry (HRMS)Techniques like Orbitrap MS provide high mass accuracy and resolution, enabling precise measurement of isotopologue distribution.Allows for accurate quantification of labeled metabolites and distinguishes them from background noise. nih.govboku.ac.at
Advanced NMR SpectroscopyDevelopment of novel isotope labeling strategies and multidimensional NMR experiments. Facilitates structural and dynamic studies of proteins and other macromolecules incorporating labeled amino acids.
Fluorescence-Based AssaysHighly sensitive detection methods amenable to automation and miniaturization. nih.govEnables high-throughput screening of cellular responses and metabolic changes. nih.gov
Automated Data Processing SoftwareAlgorithms designed to deisotope, filter noise, and identify labeled compounds in large datasets. nih.govboku.ac.atReduces a major bottleneck in data analysis, allowing for faster interpretation of results. researchgate.net

Computational Approaches for Interpreting Complex Isotopic Data and Network Modeling

The data generated from stable isotope labeling experiments are inherently complex. Interpreting mass shifts and the distribution of isotopes across numerous metabolites requires sophisticated computational tools. nih.gov These tools are essential for translating raw analytical data into meaningful biological information, such as the rates of reactions (fluxes) through metabolic pathways. youtube.com This field, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), has become a cornerstone of systems biology. 13cflux.netoup.com

A typical computational workflow involves several steps: correcting for the natural abundance of heavy isotopes, determining the mass isotopologue distributions of measured metabolites, and fitting these data to a metabolic network model to estimate fluxes. nih.govprinceton.edu The development of user-friendly and powerful software has made these complex analyses more accessible to the broader research community. nih.gov These software packages can simulate isotope labeling patterns, perform parameter estimation, and conduct statistical analysis to ensure the robustness of the results. 13cflux.netmit.edu By integrating data from tracers like GLYCINE-N-FMOC (¹³C₂) with genome-scale metabolic models, researchers can gain a comprehensive view of cellular metabolism, identify metabolic bottlenecks, and predict the effects of genetic or environmental perturbations. nih.govnih.govtaylorfrancis.com

Software/ApproachPrimary FunctionKey Features
13CFLUX2High-performance software suite for ¹³C-MFA. 13cflux.netoup.comSupports custom network modeling, simulation, parameter estimation, and statistical analysis. researchgate.netoup.com
METRANSoftware for ¹³C-MFA, tracer experiment design, and statistical analysis. mit.eduBased on the Elementary Metabolite Units (EMU) modeling framework. mit.edu
FiatFluxUser-friendly software for calculating metabolic flux ratios and absolute fluxes from GC-MS data. nih.govPreconfigured for specific labeling experiments (e.g., [1-¹³C] and [U-¹³C]glucose) to simplify analysis for non-experts. nih.gov
Genome-Scale Modeling IntegrationComputational frameworks that combine isotopic labeling data with large-scale metabolic network reconstructions. nih.govnih.govProvides a system-wide view of metabolism, connecting central carbon pathways to peripheral metabolism. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and purification of GLYCINE-N-FMOC (¹³C₂) for peptide-based studies?

  • Methodological Answer : The synthesis typically employs Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). Isotopic enrichment (¹³C₂) is introduced during glycine derivatization via labeled precursors (e.g., ¹³C-carbonate sources). Purification requires reversed-phase HPLC with UV detection at 260 nm (for Fmoc deprotection monitoring) and mass spectrometry (MS) validation to confirm isotopic incorporation . Critical parameters include reaction pH (8.0–9.5), temperature (25–40°C), and resin selection (e.g., Wang or Rink amide resins) to minimize racemization.

Q. What techniques are recommended to verify the purity and isotopic enrichment of GLYCINE-N-FMOC (¹³C₂)?

  • Methodological Answer : Quantify isotopic enrichment using nuclear magnetic resonance (¹³C-NMR) to confirm labeling at specific carbon positions (e.g., α-carbon vs. carboxylate). Purity (>98%) is validated via liquid chromatography–mass spectrometry (LC-MS) with electrospray ionization (ESI) in positive ion mode. For isotopic abundance, high-resolution MS (HRMS) calculates mass shifts (e.g., +2 Da for ¹³C₂) relative to unlabeled analogs .

Advanced Research Questions

Q. How can GLYCINE-N-FMOC (¹³C₂) be integrated into metabolic flux analysis (MFA) to study glycine metabolism in cancer cells?

  • Methodological Answer : Use ¹³C₂-labeled glycine in tracer studies to track its incorporation into one-carbon metabolism pathways (e.g., serine synthesis via mitochondrial glycine cleavage). Analyze isotopic labeling in downstream metabolites (e.g., [¹³C₂]serine, [¹³C]ATP) using gas chromatography–mass spectrometry (GC-MS) or LC-MS. Normalize data against unlabeled controls and apply computational tools (e.g., INCA or Isotopomer Network Analysis) to model flux rates .

Q. What experimental design frameworks are suitable for resolving contradictions in isotopic tracing data involving GLYCINE-N-FMOC (¹³C₂)?

  • Methodological Answer : Apply the PICO framework to define:

  • P opulation (e.g., in vitro hepatocyte models),
  • I ntervention (¹³C₂-glycine dosing),
  • C omparison (unlabeled glycine controls),
  • O utcome (isotopomer distribution in TCA cycle intermediates).
    Use the FINER criteria to ensure feasibility (e.g., cost of labeled reagents) and novelty (e.g., probing glycine’s role in redox balance). Address data variability by increasing biological replicates and validating MS data with internal standards (e.g., deuterated glycine) .

Q. How can researchers mitigate isotopic interference when using GLYCINE-N-FMOC (¹³C₂) in multiplexed MS-based proteomics?

  • Methodological Answer : Employ high-resolution mass spectrometers (e.g., Orbitrap or TOF) to distinguish ¹³C₂-labeled peptides from natural isotopic peaks. Use spectral deconvolution algorithms (e.g., MaxQuant’s “Label-free quantification” module) to resolve overlapping isotopic clusters. Validate identifications via synthetic heavy peptides (e.g., SILAC standards) and adjust collision energy in MS/MS to prevent fragmentation bias .

Q. What statistical approaches are critical for ensuring reproducibility in studies using GLYCINE-N-FMOC (¹³C₂) for glycoprotein N-glycan analysis?

  • Methodological Answer : Apply mixed-effects models to account for technical variability in glycan derivatization and MS detection. Use Benjamini-Hochberg correction for multiple comparisons when analyzing glycan abundance across samples. Report effect sizes with 95% confidence intervals and raw p-values to enhance transparency. Pre-register analysis protocols (e.g., on Open Science Framework) to minimize bias .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in ¹³C₂-glycine incorporation rates between in vitro and in vivo models?

  • Methodological Answer : Perform kinetic modeling to account for differences in glycine uptake (e.g., transporter expression in cell lines vs. tissue heterogeneity in vivo). Validate findings using orthogonal methods, such as isotopologue-specific fluorescence imaging or NMR-based metabolic profiling. Consider tissue-specific isotope dilution effects caused by unlabeled glycine pools .

Q. What controls are essential when using GLYCINE-N-FMOC (¹³C₂) to study glycine’s role in epigenetic regulation via histone methylation?

  • Methodological Answer : Include negative controls with glycine-free media and competitive inhibitors (e.g., sarcosine to block glycine decarboxylase). Use CRISPR-edited cell lines (e.g., SHMT2-knockout) to isolate glycine’s contribution to SAM (S-adenosylmethionine) production. Quantify histone methylation marks (e.g., H3K4me3) via chromatin immunoprecipitation sequencing (ChIP-seq) with spike-in normalization .

Tables for Reference

Parameter Analytical Technique Key Considerations References
Isotopic Purity¹³C-NMRConfirm position-specific labeling
Metabolic Flux RatesGC-MS/LC-MS + INCANormalize to cell-specific biomass synthesis
MS Interference MitigationHigh-resolution MS + SILACSpectral deconvolution for isotopic clusters

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.